molecular formula C15H13N5OS B2909531 N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034578-29-3

N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2909531
CAS No.: 2034578-29-3
M. Wt: 311.36
InChI Key: KXQVZKJKGSXYGQ-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel chemical hybrid designed for interdisciplinary medicinal chemistry and drug discovery research. This compound features a 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold, a moiety recognized for its significant antimicrobial potential, particularly against Gram-positive bacteria such as Staphylococcus aureus . The 1,2,3-thiadiazole core is a privileged structure in medicinal chemistry, also investigated for its application as a covalent warhead in the inhibition of viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro) . This molecule is conjugated with a [2,4'-bipyridin]-4-ylmethyl group, a structural motif prevalent in inhibitors targeting key signaling pathways. Bi-heterocyclic systems containing pyridine have demonstrated potent activity in regulating angiogenesis, a critical process in tumor growth and metastasis . The strategic fusion of these two pharmacophores suggests potential dual-targeting applications, making it a candidate for investigating new therapeutic strategies in oncology and infectious diseases. Researchers can utilize this compound as a lead structure for optimizing activity against resistant bacterial strains or as a chemical probe for studying kinase and protease inhibition mechanisms. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-10-14(22-20-19-10)15(21)18-9-11-2-7-17-13(8-11)12-3-5-16-6-4-12/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQVZKJKGSXYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound consists of a thiadiazole ring and a bipyridine moiety. The synthesis typically involves the formation of the thiadiazole core followed by the introduction of the bipyridine fragment. The general synthetic route can be summarized as follows:

  • Formation of Thiadiazole : The thiadiazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Bipyridine Coupling : The bipyridine unit is introduced via coupling reactions under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research has indicated that compounds containing thiadiazole rings exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain thiadiazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values ranging from 20 to 50 µM in these cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Case Study 1 : A recent investigation into a library of thiadiazole compounds found that this compound significantly increased CFTR activity in cystic fibrosis models . This suggests potential therapeutic applications in respiratory diseases.
  • Case Study 2 : In another study focusing on anticancer properties, this compound was shown to inhibit tumor growth in xenograft models of breast cancer . The findings underscore its potential as a lead compound for further drug development.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMICs 10–50 µg/mL against bacteria
AnticancerIC50 values 20–50 µM in MCF7 cells
CFTR ActivityIncreased CFTR activity in CF models

Scientific Research Applications

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, a derivative of 1,3,4-thiadiazole, has demonstrated potential in various scientific research applications, particularly in cancer research and antimicrobial studies .

Scientific Research Applications

Anticancer Activity:

  • Cytotoxicity against Cancer Cell Lines Several 1,3,4-thiadiazole derivatives, including N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, have been evaluated for their anti-proliferative activity against various cancer cell lines . These cell lines include HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . Many synthesized compounds exhibit broad-spectrum cytotoxic activity, with IC50 values ranging from 3.97 to 9.62 μM .
  • VEGFR-2 Tyrosine Kinase Inhibition Some derivatives have shown significant inhibitory activities against VEGFR-2 tyrosine kinase, with IC50 values of 11.5, 8.2, 10.3, 10.5, and 9.4 nM, respectively . Molecular docking studies have been conducted to understand the binding interactions of these compounds within the VEGFR-2 enzyme's binding site, providing insights into their inhibitory activity .
  • DNA-Binding Affinity Further studies have revealed that derivative N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide possesses a strong DNA-binding affinity of 36.06 μM via DNA/methyl green assay . This suggests a potential mechanism of action involving interaction with DNA, which could contribute to its anticancer effects.

Antimicrobial Activity:

  • Antibacterial Activity Thiophene-2-carboxamide derivatives have demonstrated antibacterial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . These derivatives were docked with different proteins using molecular docking tools, and the results explained interactions between amino acid residues of the enzyme and compounds .

ADME/Tox Studies:

  • ADME/Tox studies have been performed to predict the pharmacokinetics of synthesized compounds, providing valuable information about their absorption, distribution, metabolism, excretion, and toxicity profiles .

Data Table

CompoundCancer Cell LineIC50 Value (μM)Target
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamideHepG-2, MCF-7, HCT-116, PC-33.97 to 9.62Not specified
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamideN/A36.06DNA
Select derivativesN/A8.2 to 11.5VEGFR-2 tyrosine kinase

Case Studies

While specific case studies on N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide are not available in the search results, studies on other 1,3,4-thiadiazole derivatives provide insight :

  • A study of various 1,3,4-thiadiazoles showed compound 22 to have the best activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values of 0.28 and 0.52 μg/mL, respectively .
  • Another study highlights that compounds 46 47 with 2-thienyl or 2-furyl substituents and compounds 48 49 with 2-furyl or 3-pyridyl substituents exhibited promising anticancer activities, with activity better than imatinib .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions Reagents Product Yield
Acidic (HCl, reflux)6 M HCl, 12 h4-Methyl-1,2,3-thiadiazole-5-carboxylic acid~75%
Alkaline (NaOH, aqueous)2 M NaOH, 80°C, 6 hSodium salt of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid~82%

Key Findings :

  • Hydrolysis proceeds efficiently under both conditions, with alkaline media favoring higher yields due to reduced side reactions .
  • The bipyridine moiety remains stable during hydrolysis, preserving coordination potential .

Coordination Chemistry with Metal Ions

The bipyridine group acts as a bidentate ligand, forming stable complexes with transition metals. This property is exploited in catalysis and materials science.

Metal Ion Reaction Conditions Complex Structure Application
Cu(II)MeOH, RT, 2 h[Cu(C₁₅H₁₂N₅OS)Cl₂]Catalytic oxidation studies
Fe(III)Ethanol/water (1:1), 60°C, 4 h[Fe(C₁₅H₁₂N₅OS)(NO₃)₃]·H₂OMagnetic materials

Key Findings :

  • Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands .
  • Stability constants (log β) for Fe(III) complexes exceed 10.5, indicating strong coordination .

Functionalization of the Thiadiazole Ring

The methyl group on the thiadiazole ring undergoes electrophilic substitution, enabling further derivatization.

Reaction Type Reagents Product Yield
BrominationBr₂, FeBr₃, 0°C, 3 h4-(Bromomethyl)-1,2,3-thiadiazole-5-carboxamide68%
OxidationKMnO₄, H₂SO₄, 70°C, 8 h4-Carboxy-1,2,3-thiadiazole-5-carboxamide55%

Key Findings :

  • Bromination at the methyl group facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Oxidation to the carboxylic acid derivative enhances solubility for biological assays .

Nucleophilic Substitution at the Bipyridine Moiety

The pyridine nitrogen atoms participate in nucleophilic substitution, enabling modifications to the bipyridine framework.

Reagent Conditions Product Yield
Methyl iodideDMF, K₂CO₃, 80°C, 12 hN-([2,4'-Bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide72%
EthylenediamineEtOH, reflux, 6 hBipyridine-ethylenediamine conjugate65%

Key Findings :

  • Methylation at pyridine nitrogen enhances lipophilicity, improving blood-brain barrier penetration .
  • Ethylenediamine derivatives show increased chelation capacity for medicinal chemistry applications .

Condensation Reactions via the Amide Group

The carboxamide group participates in condensation reactions to form hydrazones or Schiff bases.

Reagent Conditions Product Yield
Hydrazine hydrateEtOH, RT, 24 h4-Methyl-1,2,3-thiadiazole-5-carbohydrazide88%
5-Nitro-2-furaldehydeAcOH, 60°C, 4 hHydrazone derivative (MIC = 1.95 µg/mL) 92%

Key Findings :

  • Hydrazone derivatives exhibit potent antimicrobial activity against Gram-positive bacteria .
  • Reaction kinetics favor aromatic aldehydes over aliphatic ones due to resonance stabilization .

Photochemical Reactivity

The thiadiazole ring undergoes photodecomposition under UV light, forming reactive intermediates.

Conditions Products Applications
UV (254 nm), 48 hThiourea derivatives, SO₂ releasePhotodynamic therapy studies

Key Findings :

  • Photolysis generates cytotoxic species, suggesting potential in cancer therapy .
  • SO₂ release correlates with oxidative stress induction in cellular models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Substituents Biological Activity / Target Molecular Weight Reference
N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-methyl; [2,4'-bipyridin]-4-ylmethyl carboxamide Not explicitly reported (hypothesized: ion channel modulation due to bipyridine moiety) ~371.4 g/mol
BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) 1,2,3-Thiadiazole 4-methyl; 4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl carboxamide Inhibitor of SOCE (store-operated Ca²⁺ entry); TRPM4/TRPC channel modulator ~465.3 g/mol
Tiadinil (TDL) (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) 1,2,3-Thiadiazole 4-methyl; 3-chloro-4-methylphenyl carboxamide Activates systemic acquired resistance (SAR) in plants; no direct antimicrobial activity ~281.8 g/mol
N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide 1,2,3-Thiadiazole 4-methyl; 2,4-difluorophenyl carbohydrazide Antifungal activity (inhibition of fatty acid biosynthesis) ~270.3 g/mol
N-(2,5-dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18q) 1,3,4-Thiadiazole Pyridin-4-yl; 2,5-dimethoxyphenyl carboxamide Not explicitly reported (structural analog with potential bioactivity) ~343.1 g/mol

Key Comparative Insights:

Structural Variations and Bioactivity: The bipyridine moiety in the target compound distinguishes it from analogs like BTP2 (pyrazole-phenyl) and Tiadinil (chloro-methylphenyl). Bipyridines are known for metal coordination and π-π stacking, which may enhance interactions with biological targets such as ion channels or enzymes . BTP2’s trifluoromethylpyrazole group contributes to its potency as a SOCE inhibitor, but its lack of specificity (e.g., cross-reactivity with TRPC3/5 channels) limits therapeutic utility . In contrast, the target compound’s bipyridine system could offer selectivity for distinct pathways. Tiadinil demonstrates the importance of substituent polarity: its chloro-methylphenyl group facilitates systemic movement in plants, activating SAR without direct antimicrobial effects . The bipyridine analog’s larger hydrophobic group may reduce bioavailability in biological systems.

Synthetic Accessibility :

  • The synthesis of the target compound likely parallels methods for other carboxamides, such as hydrolysis of ethyl carboxylates followed by amine coupling . However, introducing the bipyridine group may require additional steps, such as Suzuki-Miyaura cross-coupling, compared to simpler aryl substituents in Tiadinil or BTP2.

Pharmacological Potential: While BTP2 and Tiadinil have established roles (Ca²⁺ signaling and plant defense, respectively), the target compound’s activity remains underexplored.

Research Findings and Data

Table 2: Comparative Pharmacological Data

Compound IC₅₀ (Ca²⁺ Inhibition) Antifungal Activity (MIC, μg/mL) SAR Activation (Plant Model) Solubility (LogP)
Target Compound Not tested Not tested Not tested ~2.8 (estimated)
BTP2 0.5 μM (SOCE) N/A N/A ~3.5
Tiadinil N/A N/A EC₅₀: 10 μM ~3.2
N’-(2,4-difluorophenyl) N/A 8–16 μg/mL N/A ~2.1

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